3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is a complex organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 3-Amino-4-(trifluoromethoxy)-4’-(trifluoromethyl)biphenyl
- 2-({[3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopent-1-ene-1-carboxylic acid
Comparison: Compared to similar compounds, 3-Amino-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H9F3N2O |
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Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-amino-4-[4-(trifluoromethoxy)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-12-5-3-9(4-6-12)10-1-2-11(8-18)13(19)7-10/h1-7H,19H2 |
InChI Key |
PGBRGTVEWYAPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)N)OC(F)(F)F |
Origin of Product |
United States |
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